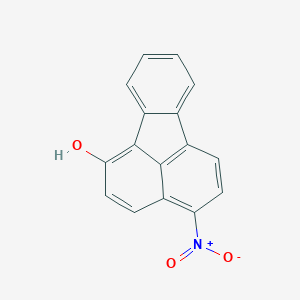
3-Nitrofluoranthen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrofluoranthen-6-ol is a chemical compound that is widely used in scientific research. It belongs to the family of nitroaromatic compounds and is known for its unique properties.
Mechanism of Action
The mechanism of action of 3-Nitrofluoranthen-6-ol is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and DNA through non-covalent interactions. The compound is also known to undergo photochemical reactions, which can lead to the formation of reactive oxygen species.
Biochemical and Physiological Effects:
3-Nitrofluoranthen-6-ol has been shown to have a variety of biochemical and physiological effects. The compound has been shown to interact with proteins and DNA, altering their structure and function. It has also been shown to induce oxidative stress and DNA damage. In addition, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Nitrofluoranthen-6-ol in lab experiments is its fluorescent properties. The compound is highly fluorescent, making it easy to detect and measure. However, the compound is also known to be toxic, which can limit its use in certain experiments. In addition, the compound can undergo photochemical reactions, which can complicate experiments.
Future Directions
There are many future directions for research involving 3-Nitrofluoranthen-6-ol. One area of research is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of the compound's interactions with proteins and DNA, which could lead to new insights into the mechanisms of enzyme-catalyzed reactions. Finally, the compound's fluorescent properties could be used to develop new imaging techniques for studying biological systems.
Synthesis Methods
The synthesis of 3-Nitrofluoranthen-6-ol is a complex process that involves several steps. The most common method for synthesizing this compound is the nitration of fluorene with a mixture of nitric and sulfuric acid. The resulting nitrofluorene is then reduced with sodium borohydride to form 3-Nitrofluoranthen-6-ol.
Scientific Research Applications
3-Nitrofluoranthen-6-ol is widely used in scientific research as a fluorescent probe. It is used to study the binding of proteins and DNA, as well as to investigate the mechanisms of enzyme-catalyzed reactions. The compound is also used in the development of new drugs and therapies for various diseases.
properties
CAS RN |
115664-55-6 |
|---|---|
Product Name |
3-Nitrofluoranthen-6-ol |
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-6-12-13(17(19)20)7-5-11-9-3-1-2-4-10(9)16(14)15(11)12/h1-8,18H |
InChI Key |
SHZBVUCXEFDDAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Other CAS RN |
115664-55-6 |
synonyms |
3-Nitrofluoranthen-6-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)




![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)






